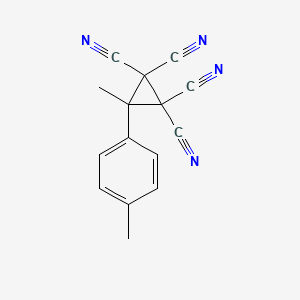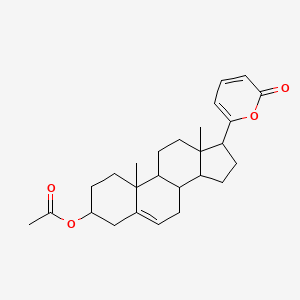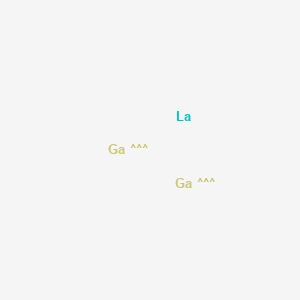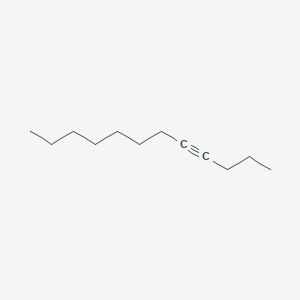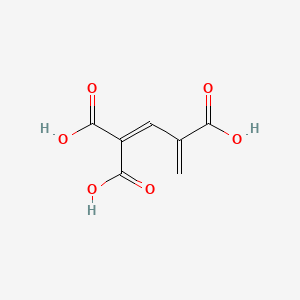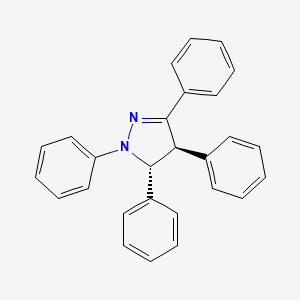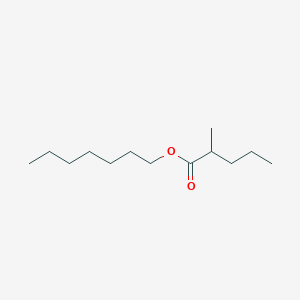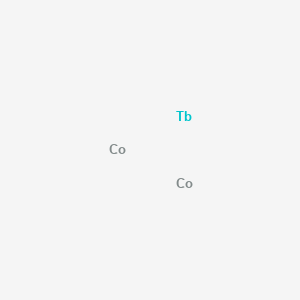
Actinium-226
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actinium-226 is a radioisotope of the chemical element actinium, which has the atomic number 89 and is part of the actinide series. This compound is characterized by its 137 neutrons, resulting in a mass number of 226 . This isotope is artificially produced and is known for its radioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinium-226 can be produced through the neutron irradiation of radium-226 in a nuclear reactor . This process involves bombarding radium-226 with neutrons, which transforms it into this compound.
Industrial Production Methods: The production of this compound on an industrial scale typically involves the use of cyclotrons or nuclear reactors. One method involves the irradiation of radium-226 with protons using a cyclotron . This method is advantageous due to its ability to produce high yields of this compound with high radionuclidic purity.
Chemical Reactions Analysis
Types of Reactions: Actinium-226 undergoes various chemical reactions, including oxidation and reduction. It reacts rapidly with oxygen and moisture in the air, forming a white coating of actinium oxide .
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen to form actinium oxide.
Reduction: this compound can be reduced using strong reducing agents under controlled conditions.
Major Products: The primary product of the oxidation reaction is actinium oxide, which forms a protective layer on the surface of the metal .
Scientific Research Applications
Actinium-226 has several applications in scientific research, particularly in the fields of nuclear physics and radiochemistry. Its radioactive properties make it valuable for studies involving nuclear reactions and decay processes . Additionally, this compound is used as a precursor for the production of actinium-225, which is utilized in targeted alpha therapy for cancer treatment .
Mechanism of Action
The mechanism of action of actinium-226 primarily involves its radioactive decay. This compound decays by emitting alpha particles, which can cause significant damage to biological tissues. This property is harnessed in targeted alpha therapy, where actinium-225 (derived from this compound) is used to deliver lethal doses of radiation to cancer cells while minimizing damage to surrounding healthy tissues .
Comparison with Similar Compounds
Actinium-225: Used in targeted alpha therapy for cancer treatment.
Radium-226: A precursor for the production of actinium-226.
Thorium-229: Another actinide used in the production of actinium-225.
Uniqueness of this compound: this compound is unique due to its specific radioactive properties and its role as a precursor for actinium-225 production. Its ability to emit alpha particles makes it particularly valuable for applications in targeted alpha therapy, providing a potent tool for cancer treatment .
Properties
CAS No. |
20379-10-6 |
|---|---|
Molecular Formula |
Ac |
Molecular Weight |
226.02610 g/mol |
IUPAC Name |
actinium-226 |
InChI |
InChI=1S/Ac/i1-1 |
InChI Key |
QQINRWTZWGJFDB-BJUDXGSMSA-N |
Isomeric SMILES |
[226Ac] |
Canonical SMILES |
[Ac] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)
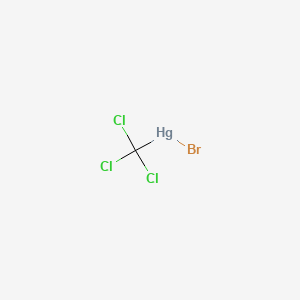
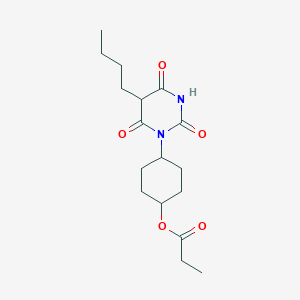
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
